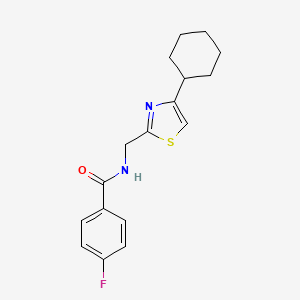

N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2OS/c18-14-8-6-13(7-9-14)17(21)19-10-16-20-15(11-22-16)12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKJUUCZXILBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 4-cyclohexylthiazol-2-ylmethylamine in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets in cells. The compound is believed to inhibit the activity of certain enzymes or proteins that are essential for the survival and proliferation of microorganisms or cancer cells. This inhibition disrupts critical cellular processes, leading to cell death .

Comparison with Similar Compounds

Comparative Data Table

*Estimated using fragment-based methods (e.g., Crippen’s method).

Key Research Findings

- Synthetic Routes : The target compound’s synthesis likely parallels methods in (4-fluorobenzoyl chloride coupling) and (cyclization of intermediates in basic media).

- Spectroscopic Trends : IR bands for C=O (1663–1682 cm⁻¹) and NH (3150–3319 cm⁻¹) in benzamide derivatives () would align with the target compound’s expected spectral features.

- Biological Implications : The cyclohexyl group may enhance blood-brain barrier penetration compared to halogenated analogs (), making it relevant for CNS-targeted drug development.

Biological Activity

N-((4-cyclohexylthiazol-2-yl)methyl)-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound can be synthesized through a multi-step reaction involving thiazole derivatives and fluorobenzamide. The structural formula can be represented as follows:

This compound features a thiazole ring, which is known for its biological significance, particularly in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Cholinesterase Inhibition : Similar compounds have shown efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission in the nervous system. Inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cholinergic signaling .

- Cannabinoid Receptor Modulation : Some derivatives exhibit properties that modulate cannabinoid receptors (CB1 and CB2), suggesting potential applications in pain management and inflammation reduction .

Table 1: Summary of Biological Activities

Case Study 1: Cholinesterase Inhibition

In a study examining various thiazole derivatives, this compound was found to have comparable IC50 values to known inhibitors like tacrine. The study utilized Ellman's spectrophotometric method to assess enzyme activity, demonstrating that this compound could serve as a lead for developing Alzheimer's disease therapeutics .

Case Study 2: Cannabinoid Receptor Activation

Research has indicated that compounds similar to this compound can selectively activate CB2 receptors, leading to anti-inflammatory effects without the adverse psychotropic side effects associated with non-selective cannabinoid agonists. This suggests potential therapeutic applications in treating chronic pain and inflammatory disorders .

5. Conclusion

This compound exhibits promising biological activities, particularly in cholinesterase inhibition and cannabinoid receptor modulation. Further research is warranted to fully elucidate its mechanisms and therapeutic potential.

Q & A

Basic Question

- IR Spectroscopy : Confirms amide bond formation (C=O stretch ~1650 cm⁻¹) and fluorobenzamide C-F vibrations (~1250 cm⁻¹).

- ¹H-NMR : Identifies cyclohexyl protons (δ 1.2–2.0 ppm), thiazole protons (δ 7.5–8.5 ppm), and fluorobenzamide aromatic signals (δ 7.0–7.5 ppm).

- Elemental Analysis : Validates molecular formula (e.g., C, H, N, S content) .

How can multi-step synthesis yields be optimized for thiazole-benzamide derivatives?

Advanced Question

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for thiazole-amide coupling .

- Catalyst optimization : Use Pd catalysts for Suzuki-Miyaura couplings or TBTU for amide bond formation .

- Intermediate monitoring : Employ thin-layer chromatography (TLC) or LC-MS to track reaction progress and isolate intermediates .

- Yield improvement : Step-wise quenching and purification (e.g., recrystallization) reduce side-product formation .

What are the fluorescence properties of this compound, and how are they measured?

Basic Question

| Parameter | Optimal Value | Instrumentation |

|---|---|---|

| Excitation (λex) | 340 nm | Spectrofluorometer |

| Emission (λem) | 380 nm | Quartz cuvette (1 cm) |

| pH | 5.0 (acetate buffer) | pH meter |

| Temperature | 25°C | Thermostatted cell holder |

| Fluorescence intensity remains stable for ≥2 hours , making it suitable for time-resolved studies . |

What mechanistic insights explain thiazole-amide bond formation in this compound?

Advanced Question

The reaction proceeds via activation of the carboxylic acid by DCC/HOBt, forming an active ester intermediate. Nucleophilic attack by the amine group on the thiazole-methyl moiety generates the amide bond. Key considerations:

- Steric hindrance : The cyclohexyl group may slow reaction kinetics, requiring extended reaction times .

- Side reactions : Competing hydrolysis of the active ester can occur if moisture is present, necessitating anhydrous conditions .

How can binding constants be determined using spectrofluorometric methods?

Advanced Question

The Benesi-Hildebrand method is commonly applied:

Titrate the compound with a ligand (e.g., metal ions) and measure fluorescence quenching/enhancement.

Plot 1/(F − F₀) vs. 1/[Ligand] to calculate the binding constant (K).

Validate with Job’s plot to confirm stoichiometry .

What strategies mitigate degradation of air-sensitive intermediates during synthesis?

Advanced Question

- Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).

- Stabilizing agents : Add molecular sieves or THF to scavenge water .

- Low-temperature storage : Preserve intermediates at -20°C under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.